

The Multifaceted Role of Tween 85 in Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Tween 85, chemically known as Polyoxyethylene (20) Sorbitan Trioleate, is a non-ionic surfactant and a cornerstone excipient in the pharmaceutical industry. Its versatile properties as a solubilizing agent, emulsifier, and stabilizer make it an invaluable tool in the formulation of a wide array of dosage forms, from oral and topical preparations to complex injectable and vaccine delivery systems.[1][2][3] This technical guide delves into the core functions of **Tween 85**, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to empower researchers in leveraging its full potential in drug development.

Core Functions and Physicochemical Properties

Tween 85's utility in pharmaceutical formulations stems from its amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic oleic acid tail.[1] This structure allows it to interface between oil and water phases, leading to its primary functions:

Solubilization: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which presents a significant hurdle for their effective delivery and bioavailability. Tween 85 can form micelles that encapsulate these hydrophobic drug molecules, increasing their apparent solubility in aqueous environments.[1][4] This is crucial for the development of stable liquid formulations such as oral solutions, suspensions, and injectable preparations.[1]



- Emulsification: As an effective emulsifying agent, **Tween 85** is instrumental in the formation and stabilization of oil-in-water (O/W) emulsions.[5] This is particularly relevant for topical creams and lotions, as well as for lipid-based drug delivery systems like nanoemulsions and microemulsions.[1]
- Stabilization: Tween 85 contributes to the long-term stability of pharmaceutical products by
 preventing the aggregation and precipitation of APIs during storage.[1] In protein
 formulations, it minimizes adsorption to surfaces and reduces the rate of protein
 denaturation.

Quantitative Data for Formulation Development

A clear understanding of **Tween 85**'s physicochemical properties is essential for rational formulation design. The following tables summarize key quantitative data for **Tween 85** and related polysorbates for comparative purposes.

Property	Value for Tween 85	Reference
HLB Value	11.0	[6]
Saponification Value (mg KOH/g)	83-98	[7]
Acid Value (mg KOH/g)	≤2.0	[7]
Hydroxyl Value (mg KOH/g)	40-60	[7]
Moisture (%)	≤3.0	[7]

Table 1: Physicochemical Properties of Tween 85



Polysorbate	HLB Value	Predominant Fatty Acid
Tween 20	16.7	Lauric Acid
Tween 40	15.6	Palmitic Acid
Tween 60	14.9	Stearic Acid
Tween 65	10.5	Stearic Acid (triester)
Tween 80	15.0	Oleic Acid
Tween 85	11.0	Oleic Acid (triester)

Table 2: Comparison of Hydrophilic-Lipophilic Balance (HLB) Values for Common Polysorbates. [5][8]

Enhancing Bioavailability: Mechanisms of Action

A significant advantage of incorporating **Tween 85** in formulations is its ability to enhance the oral bioavailability of poorly absorbed drugs.[1] This is achieved through several mechanisms:

- Micellar Solubilization: Above its critical micelle concentration (CMC), Tween 85 forms
 micelles that can encapsulate lipophilic drugs, increasing their concentration in the
 gastrointestinal fluid and facilitating their diffusion across the intestinal epithelium.[1][9]
- Inhibition of P-glycoprotein (P-gp): P-gp is an efflux transporter present in the intestinal wall that actively pumps drugs out of cells, reducing their absorption. **Tween 85** has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and overall absorption of P-gp substrate drugs.[4][10]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Tween 85** in pharmaceutical formulations.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Foundational & Exploratory





This protocol describes the determination of the CMC of **Tween 85** in an aqueous solution using a fluorescent probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Materials:

- Tween 85
- Pyrene
- High-purity water
- Volumetric flasks
- Fluorometer

Methodology:

- Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in a suitable organic solvent (e.g., acetone) to prepare a concentrated stock solution.
- Prepare a series of Tween 85 solutions: Prepare a range of Tween 85 concentrations in high-purity water, bracketing the expected CMC.
- Incorporate the pyrene probe: Add a small, constant aliquot of the pyrene stock solution to each Tween 85 solution. The final concentration of pyrene should be very low (micromolar range) to avoid self-quenching.
- Equilibrate the solutions: Allow the solutions to equilibrate for a specified time (e.g., 24 hours) at a constant temperature.
- Measure fluorescence spectra: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength is typically set around 335 nm.
- Analyze the data: Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of
 the pyrene emission spectrum as a function of the logarithm of the Tween 85 concentration.
 The CMC is determined from the inflection point of this plot, where a sharp decrease in the



I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.[11]

Preparation of a Tween 85-Based Oil-in-Water (O/W) Nanoemulsion

This protocol outlines the preparation of a nanoemulsion using the phase inversion composition (PIC) method, which is a low-energy emulsification technique.

Materials:

- Tween 85 (surfactant)
- Span 80 (co-surfactant, optional)
- Oil phase (e.g., medium-chain triglycerides, paraffin oil)
- Aqueous phase (e.g., purified water)
- Magnetic stirrer and stir bar
- Thermostatically controlled water bath

Methodology:

- Prepare the oil/surfactant mixture: In a beaker, combine the oil phase, **Tween 85**, and any co-surfactant (e.g., Span 80). The ratio of these components should be optimized based on the desired nanoemulsion properties.
- Heat the mixture: Place the beaker on a magnetic stirrer within a thermostatically controlled water bath and heat the mixture to a specific temperature (e.g., 70°C) with continuous stirring.[7]
- Titrate with the aqueous phase: Slowly add the aqueous phase dropwise to the oil/surfactant mixture while maintaining constant stirring and temperature.
- Observe phase inversion: As the aqueous phase is added, the system will initially form a
 water-in-oil (W/O) emulsion. Continued addition of the aqueous phase will lead to a point of



phase inversion, where the emulsion spontaneously inverts to an oil-in-water (O/W) nanoemulsion. This is often accompanied by a significant decrease in viscosity and a change in appearance to a bluish-white or translucent liquid.[7]

Cool and characterize: Allow the nanoemulsion to cool to room temperature. Characterize
the formulation for droplet size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).

Formulation of Niosomes using the Thin Film Hydration Method

This protocol describes the preparation of niosomes, which are vesicular drug delivery systems composed of non-ionic surfactants.

Materials:

- Tween 85 (non-ionic surfactant)
- Cholesterol (stabilizer)
- API (hydrophilic or lipophilic)
- Organic solvent (e.g., chloroform, ethanol)
- Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)
- Rotary evaporator
- Bath sonicator or probe sonicator

Methodology:

- Dissolve lipids and drug: In a round-bottom flask, dissolve Tween 85, cholesterol, and the lipophilic drug (if applicable) in the organic solvent. The molar ratio of surfactant to cholesterol is a critical parameter to optimize (e.g., 1:1).[12]
- Form a thin film: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, dry film of the lipid mixture on the inner



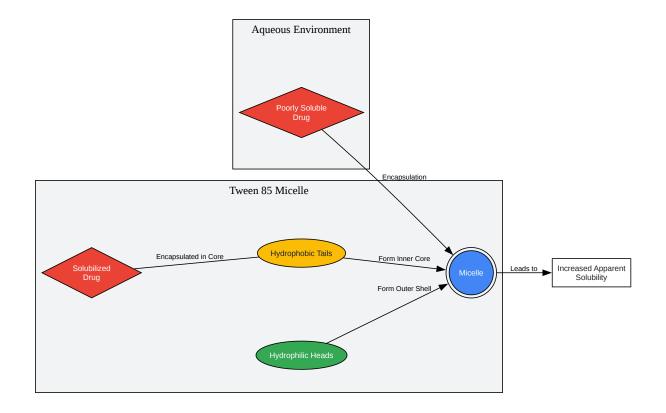
wall of the flask.

- Hydrate the film: Add the aqueous phase (containing the hydrophilic drug, if applicable) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the gel-liquid transition temperature (Tc) of the surfactant.[13]
- Vesicle formation: The hydration process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).
- Size reduction (optional): To obtain smaller and more uniform vesicles (unilamellar vesicles, UVs), the niosomal dispersion can be subjected to sonication using a bath or probe sonicator.[13]
- Purification: Remove the unentrapped drug by methods such as dialysis, gel filtration, or centrifugation.
- Characterize the niosomes: Analyze the prepared niosomes for vesicle size, polydispersity, zeta potential, and entrapment efficiency.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the function of **Tween 85**.

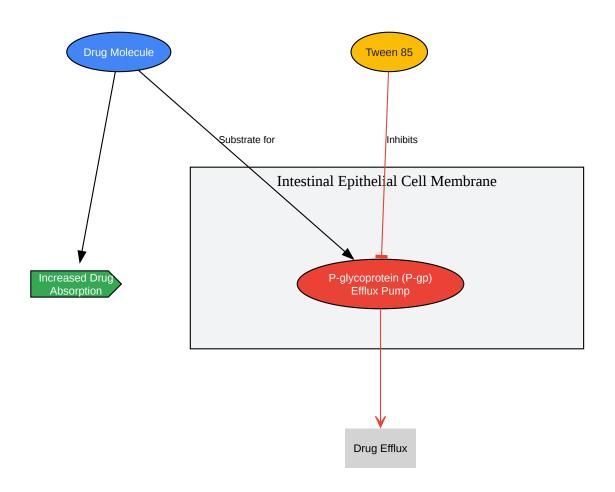




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Caption: Mechanism of Drug Solubilization by Tween 85 Micelles.





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Caption: Inhibition of P-glycoprotein (P-gp) by Tween 85.





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Caption: Experimental Workflow for Nanoemulsion Preparation.

Conclusion

Tween 85 is a highly versatile and functional excipient that plays a critical role in overcoming significant challenges in pharmaceutical formulation, particularly for poorly soluble drugs. Its well-characterized properties as a solubilizer, emulsifier, and stabilizer, coupled with its ability to enhance bioavailability, make it an indispensable component in the drug developer's toolkit. By understanding the quantitative aspects of its performance and employing robust experimental protocols, researchers can effectively harness the power of **Tween 85** to develop stable, efficacious, and patient-centric drug products.

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- To cite this document: BenchChem. [The Multifaceted Role of Tween 85 in Pharmaceutical Formulations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389358#understanding-the-function-of-tween-85-in-pharmaceutical-formulations]

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